

# Thermodynamic Stability of Molybdenum Dioxide: A Technical Guide

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Compound of Interest		
Compound Name:	Molybdenum dioxide	
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This in-depth technical guide provides a comprehensive overview of the thermodynamic stability of **molybdenum dioxide** (MoO<sub>2</sub>). The following sections detail its fundamental thermodynamic properties, thermal behavior under various atmospheric conditions, and the experimental methodologies used for these determinations. This information is crucial for applications where MoO<sub>2</sub> is utilized, including in catalysis, electronics, and potentially in specialized pharmaceutical processes.

## Core Thermodynamic Properties of Molybdenum Dioxide

**Molybdenum dioxide** is a crystalline solid with a distorted rutile structure at room temperature. Its thermodynamic stability is dictated by its enthalpy of formation ( $\Delta fH^{\circ}$ ), Gibbs free energy of formation ( $\Delta fG^{\circ}$ ), and entropy (S°). These parameters determine the spontaneity of its formation from its constituent elements and its stability relative to other molybdenum oxides, primarily molybdenum trioxide (MoO<sub>3</sub>).

A summary of the standard thermodynamic properties for solid **molybdenum dioxide** at 298.15 K (25 °C) is presented in the table below. It is important to note that minor discrepancies in these values exist across the literature, arising from different experimental techniques and data analysis methods.



Thermodynamic Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation	ΔfH°	-587.85	kJ/mol
Standard Molar Gibbs Free Energy of Formation	ΔfG°	-532.0	kJ/mol
Standard Molar Entropy	S°	46.45	J/(mol·K)

## **Thermal Behavior and Atmospheric Stability**

The stability of **molybdenum dioxide** is highly dependent on temperature and the surrounding atmosphere.

In an Oxidizing Atmosphere:

**Molybdenum dioxide** readily oxidizes to molybdenum trioxide (MoO₃) in the presence of oxygen, especially at elevated temperatures. The reaction is:

$$2MoO_2(s) + O_2(g) \rightarrow 2MoO_3(s)$$

This oxidation process generally begins at temperatures around 350-400 °C and becomes rapid at higher temperatures.

In a Reducing Atmosphere:

In a reducing environment, such as in the presence of hydrogen (H<sub>2</sub>), MoO<sub>2</sub> can be reduced to metallic molybdenum (Mo). This reaction is a key step in the industrial production of molybdenum powder from MoO<sub>3</sub>, where MoO<sub>2</sub> is an intermediate product. The reduction of MoO<sub>2</sub> typically occurs at temperatures above 600 °C.

$$MoO_2(s) + 2H_2(g) \rightarrow Mo(s) + 2H_2O(g)$$

In an Inert Atmosphere:







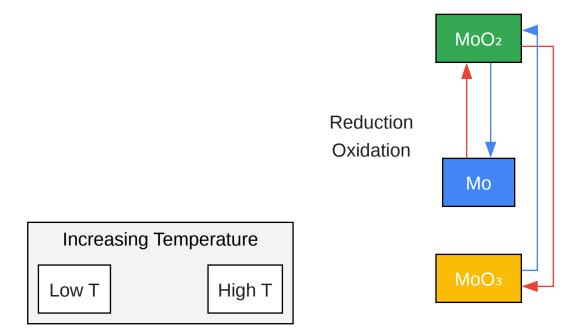
Under inert conditions (e.g., argon or nitrogen), MoO<sub>2</sub> is more stable at higher temperatures compared to oxidizing atmospheres. However, it can undergo disproportionation at very high temperatures (around 1100 °C) to form metallic molybdenum and molybdenum trioxide:

$$3MoO_2(s) \rightarrow Mo(s) + 2MoO_3(g)$$

Furthermore,  $MoO_2$  undergoes a phase transition from a monoclinic to a tetragonal (rutile-type) structure at approximately 1533 K (1260 °C).

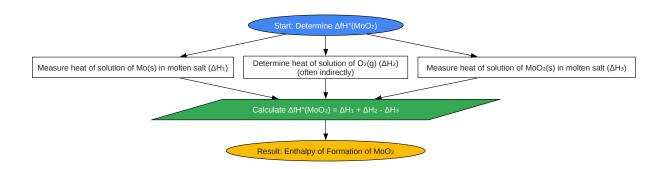
The relationship between the stability of molybdenum and its oxides as a function of temperature and oxygen partial pressure is visually summarized in the following diagram.





Increasing Oxygen Partial Pressure

Low  $p(O_2)$  High  $p(O_2)$ 





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